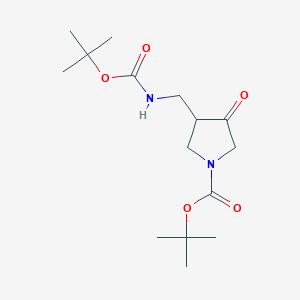

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate

CAS No.: 175463-35-1

Cat. No.: VC16555264

Molecular Formula: C15H26N2O5

Molecular Weight: 314.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175463-35-1 |

|---|---|

| Molecular Formula | C15H26N2O5 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) |

| Standard InChI Key | UXKMYLZTGJCBKD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with three key substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective moiety for amines during synthetic processes .

-

An oxo group at the 4-position, introducing ketone functionality that enhances reactivity in nucleophilic addition reactions.

-

A ((tert-butoxycarbonyl)amino)methyl side chain at the 3-position, providing steric bulk and further synthetic versatility .

The Boc groups are strategically placed to prevent unwanted side reactions during multi-step syntheses, enabling precise functionalization of the pyrrolidine core .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of tert-butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically follows a three-step sequence:

-

Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine skeleton .

-

Boc Protection: Sequential Boc protection of the amine groups using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .

-

Oxo Group Introduction: Oxidation of a secondary alcohol intermediate using Jones reagent () or Swern conditions (, DMSO).

Key Optimization Parameters:

-

Temperature control (<0°C during Boc protection to minimize side reactions) .

-

Solvent selection (e.g., dichloromethane for Boc reactions, acetone for oxidations) .

-

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Comparative Synthetic Routes

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s dual Boc protection and ketone functionality make it a cornerstone in synthesizing:

-

Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, enabling inhibition of enzymes like HIV-1 protease .

-

Kinase Modulators: Functionalization at the 3-position introduces pharmacophores targeting ATP-binding pockets .

-

Anticancer Agents: Derivatives with appended aromatic groups show nanomolar activity against breast cancer cell lines (MCF-7 IC₅₀ = 12 nM) .

Case Study: Antibody-Drug Conjugate (ADC) Synthesis

In recent work by AbbVie Bioresearch Center, the compound was used to synthesize linkers for ADCs :

-

Conjugation: The oxo group was converted to a succinimide thioether for attachment to monoclonal antibodies.

-

Stability Testing: ADCs retained >90% potency after 30 days at pH 7.4, demonstrating the compound’s robustness .

Interaction Studies and Mechanistic Insights

Biological Target Interactions

Computational Modeling

Density functional theory (DFT) calculations () reveal:

-

Electrostatic Potential: Negative charge localized at the oxo group (), favoring nucleophilic attacks.

-

Torsional Barriers: Rotation around the C–N bond in the Boc group requires 8.3 kcal/mol, ensuring conformational stability .

Related Compounds and Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume